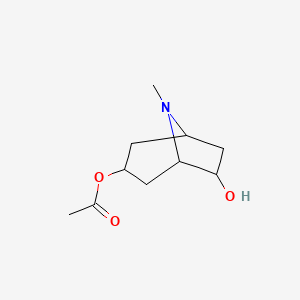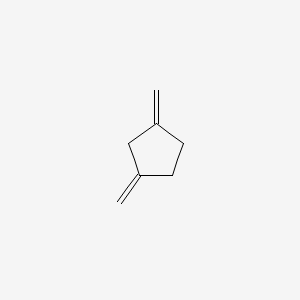![molecular formula C16H9Cl3O3S B13813668 [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid](/img/structure/B13813668.png)
[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid is a synthetic organic compound with the molecular formula C16H9Cl3O3S It is characterized by the presence of a chlorobenzo[b]thiophene moiety and a dichlorophenoxyacetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid typically involves the following steps:
Formation of 3-Chlorobenzo[b]thiophene-2-carboxylic acid: This intermediate can be synthesized via the reaction of 3-chlorobenzo[b]thiophene with carbonyl diimidazole in the presence of a suitable solvent.
Coupling Reaction: The 3-chlorobenzo[b]thiophene-2-carboxylic acid is then coupled with 2,3-dichlorophenol using a coupling agent such as thionyl chloride or POCl3 to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thiophene derivatives.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of various pharmacologically active compounds, including anti-inflammatory and anti-cancer agents.
Material Science: The compound is utilized in the development of novel materials with unique electronic and optical properties.
Biological Studies: It serves as a tool in studying the biological activity of thiophene derivatives and their interactions with biological targets.
Mechanism of Action
The mechanism of action of [4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator of these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
[4-(3-Chlorobenzo[b]thiophen-2-yl)-2,3-dichlorophenoxy]acetic acid is unique due to the combination of the chlorobenzo[b]thiophene and dichlorophenoxyacetic acid moieties. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in medicinal chemistry and material science .
Properties
Molecular Formula |
C16H9Cl3O3S |
|---|---|
Molecular Weight |
387.7 g/mol |
IUPAC Name |
2-[2,3-dichloro-4-(3-chloro-1-benzothiophen-2-yl)phenoxy]acetic acid |
InChI |
InChI=1S/C16H9Cl3O3S/c17-13-9(5-6-10(15(13)19)22-7-12(20)21)16-14(18)8-3-1-2-4-11(8)23-16/h1-6H,7H2,(H,20,21) |
InChI Key |
QGJGUVQUHAHCER-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)C3=C(C(=C(C=C3)OCC(=O)O)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


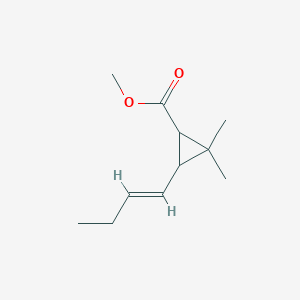

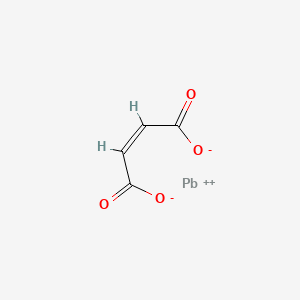
![1-(2,4-Dinitrophenyl)-2-[4-methyl-3-(propan-2-yl)pent-4-en-2-ylidene]hydrazine](/img/structure/B13813617.png)
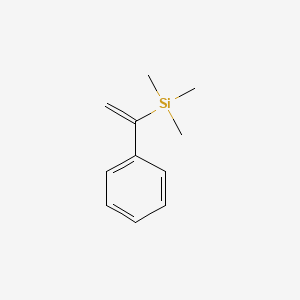
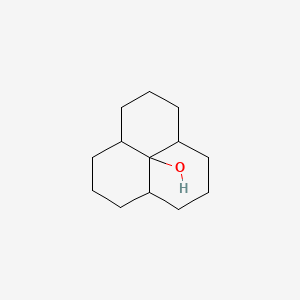
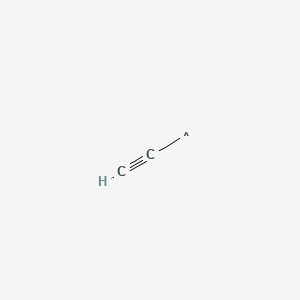



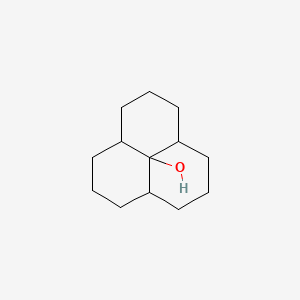
![Acetamide,2-[(5,8-dimethyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B13813665.png)
